molecular formula C11H19N3O3 B12708907 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-57-4

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B12708907
CAS No.: 145071-57-4
M. Wt: 241.29 g/mol
InChI Key: HJCVCDWICPJTIT-MDWZMJQESA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxaldehyde group, and an O-methyloxime moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with propylamine to form an intermediate. This intermediate is then reacted with a carbonylating agent to introduce the carbonyl group. Finally, the O-methyloxime moiety is introduced through a reaction with methoxyamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets. It is known to act on cholinergic pathways, potentially influencing neurotransmitter activity. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime
  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, hydrochloride

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to its specific functional groups and structural configuration.

Properties

CAS No.

145071-57-4

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-propylcarbamate

InChI

InChI=1S/C11H19N3O3/c1-3-6-12-11(15)17-14-7-4-5-10(9-14)8-13-16-2/h5,8H,3-4,6-7,9H2,1-2H3,(H,12,15)/b13-8+

InChI Key

HJCVCDWICPJTIT-MDWZMJQESA-N

Isomeric SMILES

CCCNC(=O)ON1CCC=C(C1)/C=N/OC

Canonical SMILES

CCCNC(=O)ON1CCC=C(C1)C=NOC

Origin of Product

United States

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